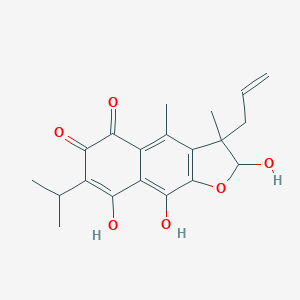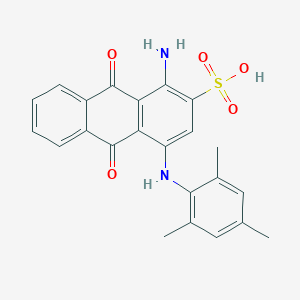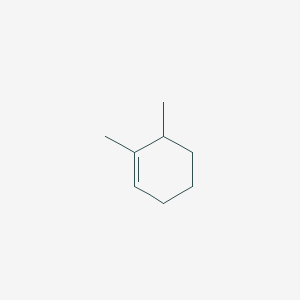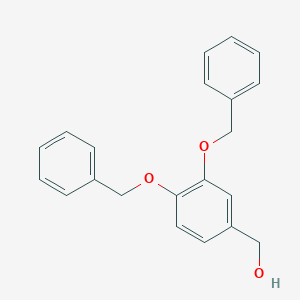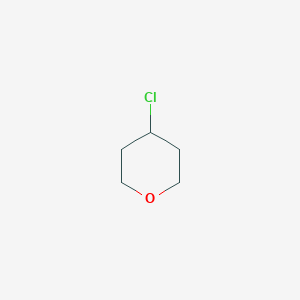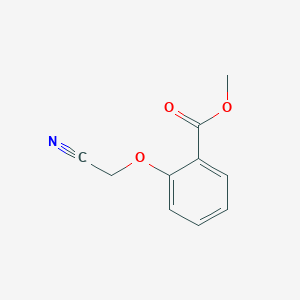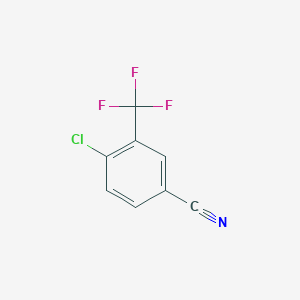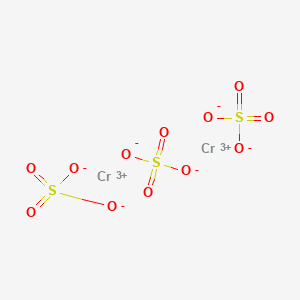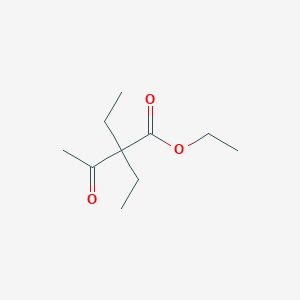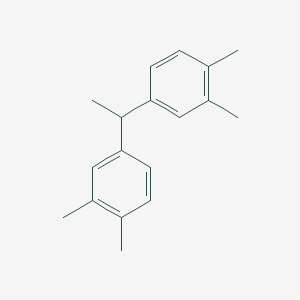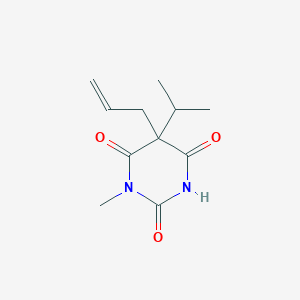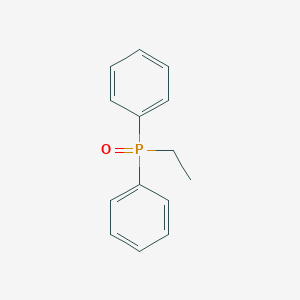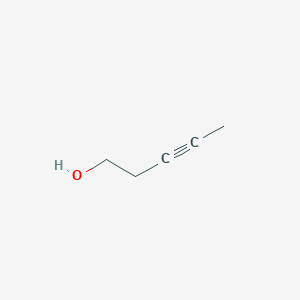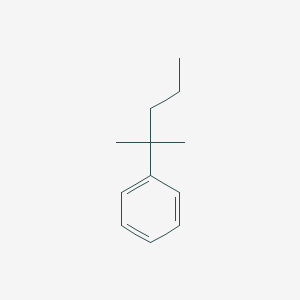
(1,1-Dimethylbutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dimethylbutyl)benzene is an organic compound that belongs to the family of alkylbenzenes. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform. This compound is widely used in the chemical industry as a solvent, intermediate, and raw material for the production of various chemicals.
作用機序
The mechanism of action of (1,1-Dimethylbutyl)benzene is not well understood. However, it is believed to act as a nonpolar solvent that can dissolve nonpolar substances such as lipids and hydrophobic molecules. It can also interact with proteins, nucleic acids, and other biomolecules through hydrophobic interactions and van der Waals forces.
生化学的および生理学的効果
(1,1-Dimethylbutyl)benzene has been shown to have various biochemical and physiological effects. It can induce cytochrome P450 enzymes in the liver, which can lead to the metabolism of other drugs and chemicals. It can also cause oxidative stress and DNA damage in cells, which can lead to cell death and tissue damage. Moreover, (1,1-Dimethylbutyl)benzene has been shown to have neurotoxic effects, including the disruption of neurotransmitter systems and the induction of neuroinflammation.
実験室実験の利点と制限
(1,1-Dimethylbutyl)benzene has several advantages as a solvent for lab experiments. It is nonpolar, which makes it suitable for dissolving nonpolar compounds such as lipids and hydrophobic molecules. It is also relatively inert and stable, which makes it suitable for reactions that require high temperatures or long reaction times. However, (1,1-Dimethylbutyl)benzene has some limitations. It is toxic and can cause health hazards if not handled properly. It is also not suitable for reactions that require polar solvents or for the extraction of polar compounds.
将来の方向性
There are several future directions for the research on (1,1-Dimethylbutyl)benzene. One direction is to study its interaction with biomolecules such as proteins and nucleic acids in more detail. Another direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the use of (1,1-Dimethylbutyl)benzene as a solvent and reaction medium in green chemistry and sustainable chemistry is an area of growing interest. Finally, the development of safer and more efficient methods for the synthesis of (1,1-Dimethylbutyl)benzene is also an area of research that needs further attention.
Conclusion
In conclusion, (1,1-Dimethylbutyl)benzene is an important organic compound that has various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
合成法
(1,1-Dimethylbutyl)benzene can be synthesized by the Friedel-Crafts alkylation of benzene with 2,3-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60°C and yields (1,1-Dimethylbutyl)benzene as the main product. The purity of the product can be improved by distillation or recrystallization.
科学的研究の応用
(1,1-Dimethylbutyl)benzene has various scientific research applications. It is used as a solvent for the extraction and purification of natural products such as essential oils, terpenoids, and alkaloids. It is also used as a reaction medium for the synthesis of organic compounds such as esters, ethers, and ketones. Moreover, (1,1-Dimethylbutyl)benzene has been used as a model compound for the study of the thermodynamic and kinetic properties of alkylbenzenes in supercritical fluids.
特性
CAS番号 |
1985-57-5 |
|---|---|
製品名 |
(1,1-Dimethylbutyl)benzene |
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
2-methylpentan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-4-10-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChIキー |
PIUUDKDOAUICQP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C1=CC=CC=C1 |
正規SMILES |
CCCC(C)(C)C1=CC=CC=C1 |
沸点 |
205.5 °C |
その他のCAS番号 |
1985-57-5 |
同義語 |
(1,1-dimethylbutyl)benzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



